molecular formula C15H17ClN4O3 B12912263 N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide CAS No. 89757-67-5

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide

Cat. No.: B12912263
CAS No.: 89757-67-5
M. Wt: 336.77 g/mol
InChI Key: BNNUJRHRYHTVJX-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide is a synthetic organic compound designed for research applications, featuring a 1,3,4-oxadiazole core linked to a morpholine-propanamide chain. The 1,3,4-oxadiazole scaffold is a renowned pharmacophore in medicinal chemistry, extensively investigated for its diverse biological profile, particularly in oncology research . This scaffold is considered a bioisostere for ester and amide functionalities, which can fine-tune the properties of drug candidates . Compounds based on this structure have demonstrated mechanism-based antiproliferative activities by targeting crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, HDAC, topoisomerase II, and telomerase . The incorporation of the morpholine ring, a common feature in pharmaceuticals, is intended to enhance solubility and influence the molecule's interaction with biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

89757-67-5

Molecular Formula

C15H17ClN4O3

Molecular Weight

336.77 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C15H17ClN4O3/c16-12-4-2-1-3-11(12)14-18-19-15(23-14)17-13(21)5-6-20-7-9-22-10-8-20/h1-4H,5-10H2,(H,17,19,21)

InChI Key

BNNUJRHRYHTVJX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides or hydrazides with carboxylic acids or their derivatives (acid chlorides, esters). A typical approach includes:

  • Step 1: Preparation of the hydrazide intermediate by reacting the corresponding acid chloride or ester with hydrazine hydrate.
  • Step 2: Cyclization of the hydrazide with a carboxylic acid derivative or dehydrating agent (e.g., phosphorus oxychloride, POCl3) to form the 1,3,4-oxadiazole ring.

For example, hydrazide precursors bearing the 2-chlorophenyl group can be cyclized under reflux conditions with dehydrating agents to yield the 5-(2-chlorophenyl)-1,3,4-oxadiazole intermediate.

Introduction of the Propanamide Side Chain with Morpholine

The propanamide side chain containing the morpholine ring is typically introduced via amide bond formation:

  • The oxadiazole intermediate bearing a carboxylic acid or activated ester group at the 2-position is reacted with 3-(morpholin-4-yl)propan-1-amine or its equivalent.
  • Coupling reagents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides can be used to facilitate amide bond formation under mild conditions.
  • The reaction is usually carried out in anhydrous solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.

Alternative Synthetic Routes

Some literature reports suggest alternative methods such as:

  • Using hydrazine derivatives and orthoesters or triethyl orthoformate to form the oxadiazole ring directly on a pre-functionalized aromatic system.
  • Employing sulfur-containing reagents (e.g., carbon disulfide) to prepare thioxo-oxadiazole analogs, which can be further modified to the target compound.

Representative Experimental Data and Conditions

Step Reagents & Conditions Outcome Notes
Hydrazide formation Acid chloride + hydrazine hydrate, reflux in ethanol Hydrazide intermediate High yield, monitored by TLC
Cyclization to oxadiazole Hydrazide + POCl3 or triethyl orthoformate, reflux 4-6 h 1,3,4-Oxadiazole ring formation Crystallization from ethanol or acetic acid
Amide coupling Oxadiazole acid + 3-(morpholin-4-yl)propan-1-amine + EDC/HOBt, room temp, 12-24 h Target amide compound Purification by column chromatography

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Characteristic signals for oxadiazole protons and morpholine ring protons confirm structure.
  • Mass Spectrometry: Molecular ion peaks consistent with molecular weight (~320-350 g/mol depending on substituents).
  • Elemental Analysis: Matches calculated values for C, H, N, Cl content.
  • Melting Point: Sharp melting point indicating purity.

Summary of Key Research Findings

  • The cyclization of hydrazides to 1,3,4-oxadiazoles is a robust and widely used method, providing good yields and purity.
  • Amide bond formation with morpholine-containing amines proceeds efficiently under carbodiimide-mediated coupling.
  • Reaction conditions such as solvent choice, temperature, and reagent stoichiometry critically affect yield and purity.
  • Crystallization and chromatographic purification are essential for isolating the final compound in high purity.

Chemical Reactions Analysis

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide has shown promise as a pharmacological agent in various studies. Its structure allows it to interact with multiple biological pathways:

  • Antimicrobial Activity : Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances this activity by increasing the compound's ability to penetrate microbial cell membranes .
  • Anticancer Properties : Some studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Due to its high thermal stability and resistance to degradation, it can enhance the performance of polymeric materials .

Biological Research

In biological research, this compound serves as a useful tool for studying various biochemical pathways:

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with cyclic nucleotide phosphodiesterases has been explored, demonstrating potential implications for treating cardiovascular diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound found that it exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, showing promising results comparable to established antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound at concentrations as low as 10 µM.

Mechanism of Action

The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-morpholinopropanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares a 1,3,4-oxadiazole-propanamide backbone with several analogs. Key structural variations among analogs include:

  • Substituents on the aromatic ring: The 2-chlorophenyl group distinguishes it from analogs like 7d (4-methylphenyl) and 8g (4-aminophenyl), which alter electronic effects and steric bulk .
  • Linkage type : Unlike sulfanyl-linked analogs (e.g., 7c–7f), this compound lacks a sulfur bridge, which may reduce metabolic instability .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₁₆H₁₈ClN₃O₃* ~352.8 Not Reported 2-Chlorophenyl, Morpholine
7d () C₁₇H₁₉N₅O₂S₂ 389 134–178 4-Methylphenyl, Thiazole
8g () C₁₅H₁₅N₅O₂S₂ 373 142–143 4-Aminophenyl, 5-Methylthiazole
N-(4-Chlorophenyl)-3-{[5-(pyridin-4-yl)... () C₁₆H₁₃ClN₄O₂S 376.8 Not Reported Pyridinyl, 4-Chlorophenyl

*Estimated based on structural similarity.

  • Melting Points: Analogs with polar groups (e.g., 8g’s 4-aminophenyl) exhibit higher melting points (142–143°C) compared to non-polar substituents (7d: 134–178°C).
  • Molecular Weight : The target compound’s estimated molecular weight (~352.8 g/mol) is comparable to analogs, suggesting similar pharmacokinetic profiles .

Bioactivity and Toxicity

  • Pyridinyl derivatives (): Potential kinase inhibition due to aromatic nitrogen .

Biological Activity

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including case studies and research data.

PropertyValue
Molecular Formula C12H14ClN5O
Molecular Weight 283.73 g/mol
CAS Number 89335-14-8
LogP 2.188
PSA (Polar Surface Area) 116.83 Ų

The compound features a chlorophenyl group and a morpholine moiety, contributing to its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells through multiple mechanisms:

  • Cytotoxicity : The compound has shown IC50 values in the micromolar range against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
  • Mechanism of Action : Its anticancer effects are attributed to the inhibition of key enzymes involved in cancer proliferation such as thymidylate synthase and HDAC . Flow cytometry assays revealed that these compounds can induce cell cycle arrest and promote apoptosis through caspase activation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Inhibition : Preliminary studies suggest moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics .
  • Fungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans .

Structure-Activity Relationship (SAR)

The biological potency of oxadiazole derivatives can be significantly influenced by their structural modifications. For instance:

  • The introduction of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring has been shown to enhance anticancer activity .
  • Morpholine substitutions have been linked to improved solubility and bioavailability, which are critical for therapeutic efficacy.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study conducted on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis in a dose-dependent manner. Western blot analysis indicated increased expression of p53 and cleavage of caspase-3, confirming the activation of apoptotic pathways .

Case Study 2: Antimicrobial Screening

In a screening assay involving various bacterial strains, the compound showed promising results with MIC values ranging from 5 to 20 µM against Staphylococcus aureus and Escherichia coli. This suggests potential utility as an antimicrobial agent .

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